molecular formula C17H18FNO B3981347 2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide

2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide

Cat. No. B3981347
M. Wt: 271.33 g/mol
InChI Key: MGXVKAFLWRAWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide, also known as LSN3213128, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has been shown to have promising effects in preclinical studies, and its unique chemical structure and mechanism of action make it a promising candidate for further research.

Mechanism of Action

2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide acts as a selective inhibitor of the dopamine transporter and as a modulator of the sigma-1 receptor. By inhibiting the reuptake of dopamine, the compound increases the availability of dopamine in the synapse, leading to increased dopamine signaling. The modulation of the sigma-1 receptor also plays a role in the compound's mechanism of action, as it is involved in the regulation of various cellular processes, including calcium signaling, ion channel activity, and protein folding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. The compound has been shown to have significant effects on various biological processes, including mood, cognition, and pain perception. In animal models, this compound has been shown to have antidepressant and anxiolytic effects, as well as analgesic effects in models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide is its unique chemical structure and mechanism of action, which make it a promising candidate for further research. However, there are also limitations to its use in laboratory experiments, including the need for specialized equipment and expertise to synthesize and purify the compound. Additionally, the compound's effects may vary depending on the specific model or experimental conditions used.

Future Directions

There are several future directions for research on 2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide. One potential area of research is the development of more efficient and scalable synthesis methods for the compound. Additionally, further preclinical studies are needed to evaluate the compound's efficacy and safety in various disease models. Finally, clinical trials will be necessary to determine the compound's potential as a therapeutic agent in humans.

Scientific Research Applications

2-fluoro-N-(1-methyl-3-phenylpropyl)benzamide has been the subject of numerous preclinical studies to evaluate its potential therapeutic applications. The compound has been shown to have significant effects on various biological pathways and targets, including the dopamine transporter and the sigma-1 receptor. These targets are involved in the regulation of various physiological processes, including mood, cognition, and pain perception.

properties

IUPAC Name

2-fluoro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXVKAFLWRAWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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